REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:13][Br:14])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
|
|
Quantity
|
7.52 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)OCC)C1)C
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Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After this time, the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solids removed by filtration
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Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica, gradient 1-10%, ethyl acetate/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)OCC)C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.57 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |